

Discovery and Synthesis of Alk5-IN-8: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of **Alk5-IN-8**, a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, Activin-like kinase 5 (ALK5). This document details the scientific background, experimental protocols, and key data associated with this compound.

Introduction to ALK5 and the TGF- β Signaling Pathway

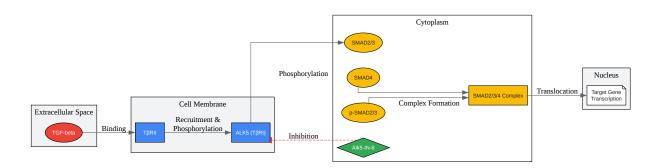
Transforming Growth Factor-β (TGF-β) signaling is a crucial pathway that regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of this pathway is implicated in numerous pathologies, such as cancer and fibrosis.[2] The signaling cascade is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[3] This phosphorylation event activates ALK5's kinase domain, leading to the phosphorylation of downstream signaling molecules, primarily SMAD2 and SMAD3.[3] These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[3]

Alk5-IN-8 is a small molecule inhibitor designed to target the ATP-binding site of ALK5, thereby preventing the phosphorylation of its downstream targets and effectively blocking the TGF- β signaling cascade.[4]



The Canonical TGF-β Signaling Pathway

The following diagram illustrates the canonical TGF- β signaling pathway and the point of inhibition by Alk5-IN-8.



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Canonical TGF-β Signaling Pathway and **Alk5-IN-8** Inhibition.

Discovery and Chemical Properties of Alk5-IN-8

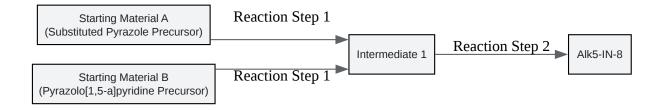
Alk5-IN-8 was identified as a potent inhibitor of TGF β RI (ALK5) and is disclosed in patent WO2021190425A1 as compound 1.[4]



| Property | Value |
|-------------------|---|
| Chemical Name | ethyl 5-[5-(4-fluorophenyl)-1H-pyrazol-4- yl]pyrazolo[1,5-a]pyridine-3-carboxylate |
| Molecular Formula | C19H15FN4O2 |
| Molecular Weight | 350.35 g/mol |
| CAS Number | 2705900-81-6 |

Synthesis of Alk5-IN-8

The synthesis of **Alk5-IN-8**, while not explicitly detailed in publicly available literature, can be inferred from the patent literature (WO2021190425A1) and general principles of heterocyclic chemistry. The following represents a plausible synthetic route.



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Plausible Synthetic Workflow for Alk5-IN-8.

Experimental Protocol:

Step 1: Synthesis of Intermediate 1 A mixture of a suitably substituted pyrazole precursor (e.g., a boronic acid or halide derivative) and a pyrazolo[1,5-a]pyridine precursor is subjected to a cross-coupling reaction, such as a Suzuki or Stille coupling. The reaction is typically carried out in an appropriate solvent (e.g., dioxane, DMF) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃) at elevated temperatures.

Step 2: Final Product Formation (Alk5-IN-8) The resulting intermediate is then further functionalized. Based on the structure of Alk5-IN-8, this may involve the introduction of the



ethyl carboxylate group at the 3-position of the pyrazolo[1,5-a]pyridine ring system. This could be achieved through various methods, such as carboxylation followed by esterification.

Note: This is a generalized protocol. Specific reaction conditions, including stoichiometry, temperature, and reaction times, would require optimization.

Biological Activity and In Vitro Assays

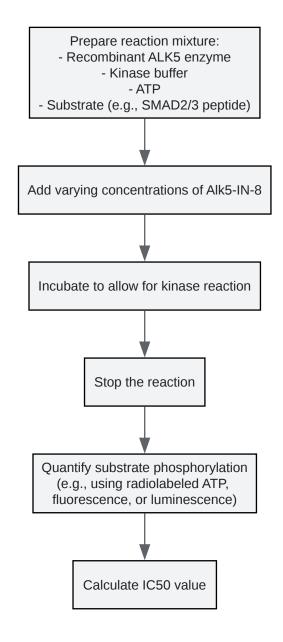
Alk5-IN-8 is a potent inhibitor of ALK5 kinase activity.[4] The inhibitory activity is typically determined through in vitro kinase assays.

| Assay Type | Parameter | Value |
|-------------------|-----------|-----------------------------|
| ALK5 Kinase Assay | IC50 | Data not publicly available |

Experimental Protocol: ALK5 Kinase Inhibition Assay

A common method to determine the IC₅₀ value for an ALK5 inhibitor is a biochemical kinase assay.





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Workflow for an ALK5 Kinase Inhibition Assay.

Materials:

- Recombinant human ALK5 kinase domain
- Kinase assay buffer (e.g., HEPES, MgCl₂, DTT)
- ATP (often radiolabeled, e.g., [y-32P]ATP)



- Substrate (e.g., a synthetic peptide corresponding to the SMAD2 or SMAD3 phosphorylation site)
- Alk5-IN-8 dissolved in a suitable solvent (e.g., DMSO)
- 96-well plates
- Scintillation counter or other appropriate detection instrument

Procedure:

- Prepare a reaction mixture containing the ALK5 enzyme, kinase buffer, and the substrate in each well of a 96-well plate.
- Add serial dilutions of Alk5-IN-8 to the wells. Include a control with no inhibitor.
- · Initiate the kinase reaction by adding ATP.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
- Stop the reaction (e.g., by adding a stop solution or by spotting the reaction mixture onto a phosphocellulose membrane).
- Quantify the amount of phosphorylated substrate. If using radiolabeled ATP, this can be done
 by measuring the radioactivity incorporated into the substrate using a scintillation counter.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion

Alk5-IN-8 is a promising small molecule inhibitor of ALK5 with potential applications in research and drug development for diseases driven by aberrant TGF-β signaling. This guide provides a foundational understanding of its discovery, synthesis, and biological evaluation. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.



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